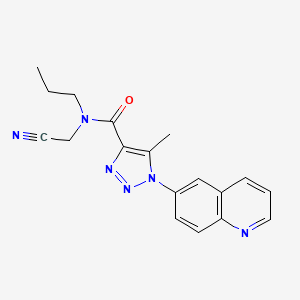
N-(cyanomethyl)-5-methyl-N-propyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-5-methyl-N-propyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxamide: is a complex organic compound that belongs to the class of triazole derivatives. This compound features a quinoline moiety, a triazole ring, and a carboxamide group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-5-methyl-N-propyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.
Quinoline Derivative Preparation: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Coupling Reactions: The quinoline derivative is then coupled with the triazole ring through a series of nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF).
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for the Huisgen cycloaddition and Skraup synthesis steps, as well as advanced purification techniques like high-performance liquid chromatography (HPLC) to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the triazole ring or the quinoline moiety, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group, where various nucleophiles can replace the cyanomethyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts like triethylamine (TEA).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted carboxamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(cyanomethyl)-5-methyl-N-propyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxamide is studied for its potential as a ligand in coordination chemistry, forming complexes with transition metals that exhibit unique catalytic properties.
Biology
Biologically, this compound is investigated for its potential antimicrobial and anticancer activities. The presence of the quinoline and triazole moieties suggests it could interact with biological targets such as DNA or enzymes, inhibiting their function.
Medicine
In medicine, research focuses on its potential as a therapeutic agent. Its structure suggests it could act as an inhibitor of specific enzymes or receptors involved in disease pathways, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or photophysical properties, given the known characteristics of quinoline and triazole derivatives.
Mechanism of Action
The mechanism by which N-(cyanomethyl)-5-methyl-N-propyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxamide exerts its effects is likely multifaceted:
Molecular Targets: It may target enzymes such as topoisomerases or kinases, inhibiting their activity and thus affecting cell proliferation.
Pathways Involved: The compound could interfere with signaling pathways like the MAPK/ERK pathway, which is crucial for cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-5-methyl-N-propyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxamide: can be compared to other quinoline-triazole derivatives such as:
Uniqueness
The unique combination of the quinoline and triazole moieties in this compound provides it with distinct electronic and steric properties, potentially leading to unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(cyanomethyl)-5-methyl-N-propyl-1-quinolin-6-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c1-3-10-23(11-8-19)18(25)17-13(2)24(22-21-17)15-6-7-16-14(12-15)5-4-9-20-16/h4-7,9,12H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNLNVIKJQTZMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=C(N(N=N1)C2=CC3=C(C=C2)N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
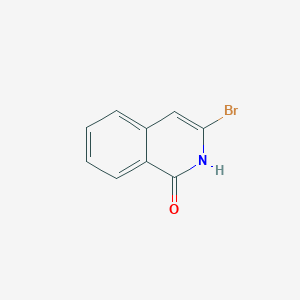
![ethyl 2-(2-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)thiazol-4-yl)acetate](/img/structure/B2885124.png)
![N-[(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2885126.png)
![1,6,7-trimethyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2885127.png)
![3-(2-Chlorophenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2885128.png)
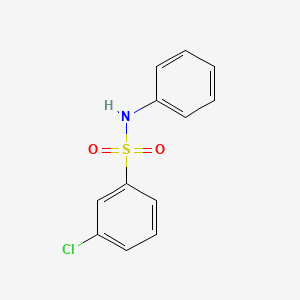
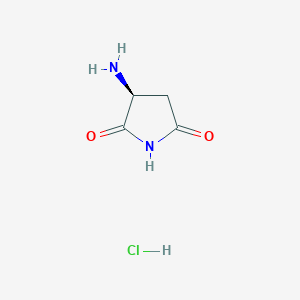
![N-(4-chlorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2885135.png)
![2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)-1-ethanone](/img/structure/B2885136.png)
![1-{1-[(2-methylphenyl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2885140.png)
![1,3,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2885141.png)
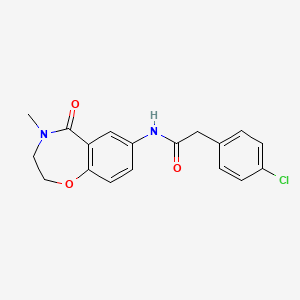
![4-chloro-N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]benzamide hydrochloride](/img/structure/B2885143.png)
![N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/new.no-structure.jpg)
